5-Cyclobutylthiophene-2-carboxylic acid
Description
5-Cyclobutylthiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a cyclobutyl substituent at the 5-position of the thiophene ring. Thiophene carboxylic acids are widely explored in medicinal chemistry and materials science due to their electronic tunability and bioactivity. The cyclobutyl group introduces steric bulk and moderate lipophilicity, which may enhance metabolic stability or alter binding affinities in biological systems compared to smaller substituents like halogens or aryl groups .
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
5-cyclobutylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |
InChI Key |
GDAXOWOVGLVTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for 5-Cyclobutylthiophene-2-carboxylic acid involve the introduction of a cyclobutyl group onto the thiophene ring. Specific methods may include cyclobutyl Grignard reactions, cyclobutyl lithiation, or other cyclobutylating agents.
Reaction Conditions:: Reaction conditions can vary, but typically involve the use of suitable solvents (e.g., ether, THF), low temperatures, and appropriate catalysts.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. research laboratories may synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity:: 5-Cyclobutylthiophene-2-carboxylic acid can undergo various reactions, including:
Oxidation: Oxidative processes may lead to the formation of sulfones or sulfoxides.
Reduction: Reduction reactions can yield the corresponding cyclobutylthiophene.
Substitution: Substitution reactions may occur at the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Acid chlorides or anhydrides.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclobutylthiophene-2-carboxylic acid finds applications in:
Chemistry: As a building block for designing novel organic molecules.
Biology: In studies related to thiophene derivatives and their biological activities.
Medicine: Potential use in drug discovery due to its structural features.
Industry: Limited information exists on industrial applications, but it may have uses in materials science.
Mechanism of Action
The exact mechanism by which 5-Cyclobutylthiophene-2-carboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiophene-2-carboxylic Acid Derivatives
The table below compares 5-Cyclobutylthiophene-2-carboxylic acid with structurally related compounds based on substituent effects, physical properties, and applications:
Key Observations :
- Spectral Trends : The carboxylic acid moiety would exhibit a strong C=O stretch (~1700 cm⁻¹) in IR, distinct from aldehyde analogs (e.g., compound 3: 1672 cm⁻¹ ).
- Synthetic Complexity : Introducing cyclobutyl groups may require specialized reagents (e.g., cyclobutylboronic acids) compared to bromination or aryl cross-coupling .
Biological Activity
5-Cyclobutylthiophene-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and metabolic regulation. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Antitumor Activity Evaluation
Recent studies have focused on evaluating the antitumor activity of various thiophene derivatives. While specific data on 5-Cyclobutylthiophene-2-carboxylic acid is sparse, research on related compounds provides a framework for understanding its potential effects.
- Cell Line Studies : In vitro assays using cancer cell lines have shown that thiophene derivatives can induce apoptosis and inhibit cell proliferation. For example, compounds that disrupt TRBP-Dicer interactions have demonstrated nanomolar inhibitory activity against hepatocellular carcinoma cells .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| CIB-L43 | HCC | 0.66 | TRBP inhibition |
| CIB-3b | HCC | TBD | TRBP-Dicer disruption |
Metabolic Effects
In addition to antitumor properties, compounds similar to 5-Cyclobutylthiophene-2-carboxylic acid have been studied for their effects on metabolic pathways:
- IL-6 Secretion : Certain analogs have been shown to enhance IL-6 secretion in adipocytes, which is linked to metabolic regulation and insulin sensitivity . This suggests that 5-Cyclobutylthiophene-2-carboxylic acid may also play a role in modulating metabolic responses.
Case Studies
While direct case studies specifically involving 5-Cyclobutylthiophene-2-carboxylic acid are currently lacking, the following examples illustrate the relevance of thiophene derivatives in clinical and preclinical settings:
- CIB-L43 Case Study : This derivative demonstrated significant antitumor activity through TRBP inhibition, highlighting the potential for thiophene-based compounds in cancer treatment.
- Amlexanox Analogues : Research on related compounds has shown promising results in promoting weight loss and improving insulin sensitivity in obese models, indicating a potential therapeutic avenue for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
